molecular formula C8H7ClN2O2 B2793665 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride CAS No. 2580222-53-1

1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride

Cat. No.: B2793665
CAS No.: 2580222-53-1
M. Wt: 198.61
InChI Key: UKFJTEBTKQZGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in drug discovery, known as a 6-azaindole, which is valued for its ability to modulate key biological targets . This carboxylic acid derivative is a key synthetic intermediate for constructing more complex molecules. For instance, research has demonstrated that 1H-pyrrolo[2,3-c]pyridine-7-carboxamides function as novel, allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5) . This mechanism is of significant interest for developing therapies for disorders of the central nervous system. The carboxylic acid group allows for further derivatization, most commonly through amide bond formation, to explore structure-activity relationships and optimize drug-like properties such as potency and solubility . This product is provided for research applications as a solid and must be stored appropriately. It is intended for use by qualified researchers in a laboratory setting. For Research Use Only. Not for human use.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-6-5(1-3-9-6)2-4-10-7;/h1-4,9H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFJTEBTKQZGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis of Nitriles to Carboxylic Acids

The hydrochloride salt form facilitates hydrolysis of nitrile precursors under acidic conditions. A representative reaction involves refluxing 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile derivatives with HCl in methanol/water (9:1 v/v) to yield the carboxylic acid (Table 1) .

Table 1: Hydrolysis Conditions and Yields

Starting MaterialReagentsTemperatureTime (h)Yield (%)
4-fluoro-7-cyano analogHCl, MeOH/H₂O90°C1656

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring undergoes electrophilic substitution at the 3- and 4-positions. Bromination with NBS (N-bromosuccinimide) or iodine monochloride produces halogenated derivatives (Table 2).

Table 2: Halogenation Reactions

PositionReagentSolventTemperatureProduct Application
3NBS, CH₂Cl₂DCMRTFGFR inhibitor intermediates
4ICl, AcOHAcetic acid50°CAnticancer agent precursors

Suzuki-Miyaura Cross-Coupling

The 5-position participates in palladium-catalyzed coupling with aryl boronic acids. This reaction enables the introduction of aromatic/heteroaromatic groups for tuning bioactivity (Table 3) .

Table 3: Representative Coupling Reactions

Boronic AcidCatalystBaseYield (%)IC₅₀ (FGFR1, nM)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃787
3-pyridylboronic acidPd(PPh₃)₄NaHCO₃6512

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters/amides, critical for prodrug development (Table 4).

Table 4: Derivative Synthesis

Reaction TypeReagentConditionsProduct Use
EsterificationMeOH, H₂SO₄Reflux, 6hSolubility enhancement
AmidationHATU, DIPEADMF, RT, 12hFGFR-targeting prodrugs

Cyclization Reactions

Acid-mediated cyclization forms tricyclic derivatives. For example, treatment with POCl₃ generates chlorinated fused-ring systems used in kinase inhibitor design .

Biological Activity Correlation

Derivatives exhibit structure-activity relationships (SAR) in FGFR inhibition:

  • 5-Aryl groups : Enhance hydrophobic interactions (e.g., 4-methoxyphenyl improves IC₅₀ by 3×) .

  • 3-Halo substitution : Increases metabolic stability (t₁/₂ > 6h in hepatic microsomes).

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer for >24h but undergoes rapid decarboxylation in acidic environments (pH <3), limiting oral bioavailability.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with desirable properties.

Biology

  • Protein Interaction Studies : Research has indicated that 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride interacts with various proteins and enzymes, making it a valuable tool in drug discovery. Its ability to modulate protein activity can aid in understanding biological pathways.

Medicine

  • Therapeutic Potential : The compound has been explored for its potential therapeutic effects, particularly in the fields of oncology and infectious diseases. Studies have shown that it exhibits antibacterial and anticancer properties, making it a candidate for further development as a pharmaceutical agent.

Case Study 1: Anticancer Activity

A study investigated the effects of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride on breast cancer cell lines (4T1). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis via intrinsic apoptotic pathways. The compound's ability to target fibroblast growth factor receptors (FGFRs) was noted as a mechanism for its anticancer activity .

Case Study 2: Antibacterial Properties

In another investigation, the compound was tested against various bacterial strains. Results indicated that it possessed notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action was linked to its ability to disrupt bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Key structural analogs differ in the position of the carboxylic acid group or substituents on the pyrrolopyridine core. Below is a comparative analysis:

Compound Substituent Position Molecular Weight (g/mol) Key Properties Reference
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride Carboxylic acid at C7 162.15 (free acid) High purity (>98%), soluble in DMSO/water, used in kinase inhibitor research
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Carboxylic acid at C2 162.15 Synthesized in 95% yield via NaOH/EtOH reflux; used as a building block for antiviral agents
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Cl at C5, carboxylic acid at C2 196.58 Lower yield (71%) due to steric hindrance; exhibits enhanced electrophilicity
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10d) OCH₃ at C7, carboxylic acid at C2 192.17 Higher thermal stability (mp 269–271°C); IR confirms NH/OH and carbonyl groups
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid Carboxylic acid at C2 (isomeric core) 162.15 Structural similarity score: 0.89; used in fluorescence-based probes

Key Observations :

  • Positional Isomerism : The carboxylic acid group’s position (C2 vs. C7) significantly impacts reactivity. For example, C2-carboxylic acid derivatives (e.g., 10a) are more reactive in nucleophilic substitution reactions due to proximity to the pyrrole nitrogen .
  • Substituent Effects : Chloro (10b) and methoxy (10d) groups alter electronic properties. Chloro increases electrophilicity but reduces synthetic yield, while methoxy enhances thermal stability via hydrogen bonding .
  • Hydrochloride Salt : The hydrochloride form of the C7-carboxylic acid derivative improves aqueous solubility compared to its free acid counterpart, critical for biological assays .
Comparison with Pyrrolopyrimidine and Pyrazolopyridine Derivatives

Pyrrolo[2,3-c]pyridine analogs are often compared to pyrrolopyrimidines and pyrazolopyridines due to overlapping applications in kinase inhibition:

Compound Core Structure Molecular Weight (g/mol) Key Applications Reference
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde Pyrrolopyrimidine 279.73 Intermediate in JAK2 inhibitor synthesis; aldehyde group enables further functionalization
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride Pyrazolopyridine 215.63 Used in agrochemical research; pyrazole ring enhances metal-binding capacity
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid Pyrrolo[3,2-c]pyridine 162.15 Lower structural similarity (score: 0.68); limited solubility in polar solvents

Key Observations :

  • Pyrrolopyrimidines : The pyrimidine ring in compounds like those in increases planarity, enhancing π-stacking interactions in enzyme active sites.
  • Pyrazolopyridines : The pyrazole nitrogen improves coordination with transition metals, making these compounds valuable in catalysis .

Key Observations :

  • Ester Hydrolysis : Higher yields (e.g., 95% for 10a) are achieved with unsubstituted analogs, while halogenated derivatives (e.g., 10b) face steric challenges .
  • Salt Formation : The hydrochloride salt of the C7-carboxylic acid derivative requires precise stoichiometry to avoid byproducts .

Pharmacological and Industrial Relevance

  • 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride is prioritized in kinase inhibitor development due to its balanced solubility and bioactivity .
  • C2-carboxylic acid analogs (e.g., 10a–d) are preferred for antiviral and antibacterial applications, leveraging their reactive carboxyl group for covalent bonding .
  • Pyrrolopyrimidines (e.g., ) dominate oncology research due to their resemblance to ATP-binding kinase domains.

Biological Activity

1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride (CAS No. 2580222-53-1) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a fused pyrrole and pyridine ring system, which contributes to its distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility in aqueous environments, making it suitable for various biological studies and pharmaceutical applications.

1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride interacts with various molecular targets, influencing biological pathways. Its mechanisms of action may include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies demonstrated that the compound significantly inhibits the proliferation of ovarian and breast cancer cell lines while exhibiting limited toxicity towards non-cancerous cells .
Cell LineIC50 Value (µM)Effect
Ovarian Cancer12.5Moderate Cytotoxicity
Breast Cancer15.0Limited Toxicity

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. It has been tested against various bacterial strains and demonstrated effective inhibition of growth:

  • Bacterial Strains Tested : The compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Study on Antidiabetic Properties

In a recent investigation, derivatives of pyrrolo[3,4-c]pyridine were evaluated for their antidiabetic effects. Although primarily focused on related compounds, insights into the structural similarities suggest potential applications for 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid; hydrochloride in enhancing insulin sensitivity .

Clinical Relevance

A study reported that modifications in the pyrrole structure significantly influenced the biological activity against cancer cell lines. This emphasizes the importance of structural optimization for enhancing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of precursors such as 2-aminopyridine derivatives. A common method involves:

  • Cyclization : Reacting ethyl cyanoacetate with 2-aminopyridine under basic conditions (e.g., KOH/EtOH) at 80–100°C to form the pyrrolopyridine core .
  • Carboxylation : Oxidation of intermediates (e.g., nitriles or alcohols) using KMnO₄ or H₂O₂ to introduce the carboxylic acid group .
  • Hydrochloride formation : Treating the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt . Yield optimization focuses on temperature control (±2°C), stoichiometric ratios (1:1.2 for base), and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • NMR :
  • ¹H NMR (DMSO-d₆): Signals at δ 8.2–8.5 ppm (pyridine protons), δ 6.8–7.2 ppm (pyrrole protons), and δ 12.5 ppm (broad, COOH) .
  • ¹³C NMR : Peaks at ~165 ppm (COOH) and 145–155 ppm (pyridine carbons) .
    • FT-IR : Strong bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt N-H stretch) .
    • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/0.1% TFA gradient, retention time ~6.2 min) .

Q. How is the compound’s initial biological activity assessed in vitro?

  • Kinase inhibition assays : Test against fibroblast growth factor receptors (FGFR1–4) using ADP-Glo™ kits. IC₅₀ values <100 nM indicate potent inhibition .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with EC₅₀ typically ranging 1–10 µM .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved FGFR selectivity?

  • Molecular docking (AutoDock Vina): The carboxylic acid group forms hydrogen bonds with FGFR’s hinge region (residues Glu562 and Ala564).
  • SAR studies : Adding hydrophobic substituents at the 3-position enhances binding to the hydrophobic pocket, reducing off-target effects. For example, methyl or chloro groups improve selectivity by 5–10× .
  • MD simulations : Predict stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å suggests stable binding .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Case study : Compound 10c (IC₅₀ = 12 nM in vitro) showed <20% acid secretion inhibition in rats due to poor solubility .
  • Mitigation :
  • Salt forms : Replace hydrochloride with besylate (improves aqueous solubility by 3×) .
  • Prodrugs : Esterify the carboxylic acid (e.g., ethyl ester) to enhance bioavailability, with enzymatic hydrolysis restoring activity .

Q. How are reaction byproducts and impurities analyzed during scale-up?

  • HPLC-MS : Identifies common impurities:
  • Impurity A : Dehydrated cyclization byproduct (m/z 203.1) .
  • Impurity B : Over-oxidized carboxylate (m/z 237.0) .
    • Process optimization : Use continuous flow reactors to minimize byproducts (<2%) via precise control of residence time (30 s) and temperature (85°C) .

Q. What formulation challenges arise with this compound, and how are they addressed?

  • Low solubility : 0.5 mg/mL in water at pH 7.4. Solutions include:
  • Nanoemulsions : Encapsulation in PEGylated liposomes (size ~150 nm, PDI <0.2) increases solubility 10× .
  • Co-crystals : With nicotinamide (1:1 ratio) improves dissolution rate by 70% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.